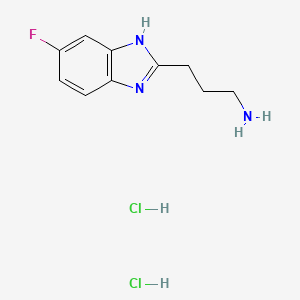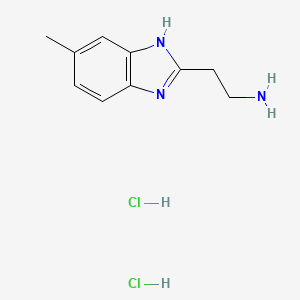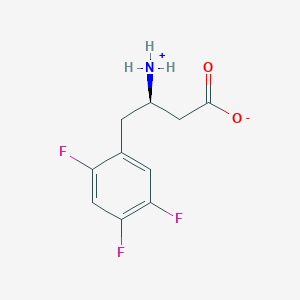
2-(4-benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate . This compound is also referred to as Hydrocortisone acetate . It is a glucocorticoid with anti-inflammatory, anti-allergic, anti-toxin, and anti-shock effects. Its molecular formula is C23H32O6 and it has a molar mass of 404.5 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate involves multiple steps, including the introduction of hydroxyl groups and the formation of an acetate ester. One method described by Harnik et al. (1986) involves synthesizing 18,19-dihydroxycorticosterone from a compound closely related to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar routes as described above, but optimized for higher yields and purity. The exact industrial methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogen azides, which react with Δ6-steroids, including compounds similar to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with halogen azides can lead to the formation of halogenated derivatives, which have potential medicinal applications.
科学研究应用
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for synthesizing other corticosteroids and related compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Used in the development of prodrugs for treating inflammatory and allergic conditions.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to its anti-inflammatory and immunosuppressive effects.
相似化合物的比较
Similar Compounds
Similar compounds to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate include other corticosteroids such as:
- Prednisolone
- Dexamethasone
- Betamethasone
Uniqueness
What sets 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate apart from these similar compounds is its specific molecular structure, which includes two hydroxyl groups, three ketone groups, and an acetate group. This unique structure contributes to its distinct pharmacological properties and therapeutic applications.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-16(7-12-23)17(24)20-18(19-14)22-10-8-21(9-11-22)13-15-5-3-2-4-6-15/h2-6,23H,7-13H2,1H3,(H,19,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJORWHGVAPLRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N2CCN(CC2)CC3=CC=CC=C3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N2CCN(CC2)CC3=CC=CC=C3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818541.png)



![[4-(pyrrolidin-1-ylsulfonylmethyl)anilino]azanium;chloride](/img/structure/B7818559.png)
![(2S,3R,4S,5R,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7818565.png)




